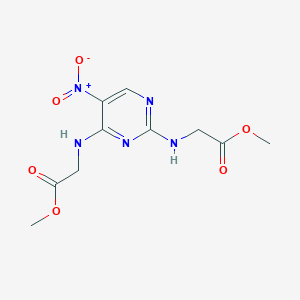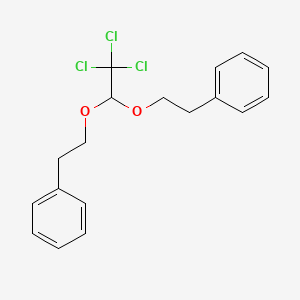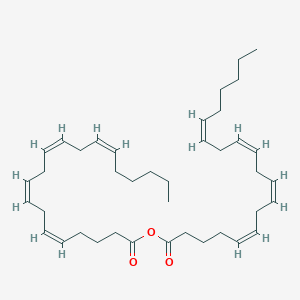
6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine is a chemical compound that belongs to the class of naphthylamines It is characterized by the presence of a methoxy group at the 6th position and an octyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydro-1-naphthylamine.
Alkylation: The nitrogen atom is alkylated using an octyl halide (e.g., octyl bromide) in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthylamine derivatives.
Substitution: Substituted naphthylamine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-1-naphthylamine: Lacks the octyl group, making it less lipophilic.
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Contains a ketone group instead of an amine.
6-Methoxy-1,2,3,4-tetrahydro-β-carboline: A structural isomer with different biological activities.
Uniqueness
6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine is unique due to the presence of both the methoxy and octyl groups, which confer distinct physicochemical properties and potential biological activities. The octyl group increases the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes and interact with lipid-rich environments.
Eigenschaften
| 67510-76-3 | |
Molekularformel |
C19H32ClNO |
Molekulargewicht |
325.9 g/mol |
IUPAC-Name |
(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-octylazanium;chloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-3-4-5-6-7-8-14-20-19-11-9-10-16-15-17(21-2)12-13-18(16)19;/h12-13,15,19-20H,3-11,14H2,1-2H3;1H |
InChI-Schlüssel |
HVKQCPONISBGOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[NH2+]C1CCCC2=C1C=CC(=C2)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)



![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)

